1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine
Description
Historical Context of Pyrazole Derivatives in Medicinal Research
Pyrazole derivatives have occupied a central role in medicinal chemistry since the 19th century, with Knorr’s 1883 synthesis of substituted pyrazoles from β-diketones and hydrazines marking a foundational milestone. The pyrazole nucleus gained prominence through its incorporation into non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by celecoxib, a cyclooxygenase-2 (COX-2) inhibitor approved in 1998. Over 40 pyrazole-containing drugs now target diverse pathologies, including cancer (pralsetinib), viral infections (lenacapavir), and autoimmune disorders (baricitinib).
Structural modifications at the pyrazole N1 and C4 positions have proven critical for bioactivity optimization. For instance, the N1-aryl substitution in berotralstat enhances plasma kininase inhibition through π-π interactions with Trp598, while C4-amino groups in compounds like LQFM039 facilitate hydrogen bonding with enzymatic targets. These precedents establish pyrazole as a privileged scaffold for rational drug design, with substitution patterns dictating pharmacological specificity.
Position of 1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine in Heterocyclic Chemistry
This compound combines two nitrogen-containing heterocycles: a pyrazole ring and a 2-methoxypyridine moiety. The pyridine’s methoxy group at C2 induces electronic effects that modulate the compound’s dipole moment (estimated at 3.2 D) and solubility profile (logP ≈ 1.8). Key structural features include:
This hybrid structure occupies a niche between simple pyrazole analgesics and complex kinase inhibitors, offering synthetic versatility for structure-activity relationship (SAR) studies.
Research Significance and Current Knowledge Gaps
Despite preliminary reports of anti-inflammatory and vasorelaxant properties, critical questions persist:
- Synthetic Optimization : Current routes yield this compound in ≤70% efficiency via cyclocondensation. Improved catalysts (e.g., nano-ZnO) could enhance regioselectivity and yield.
- Target Identification : The compound’s primary molecular targets remain unvalidated, though homology modeling suggests potential overlap with COX-2 or phosphodiesterase isoforms.
- SAR Unexplored : Systematic variation of the pyridine methoxy group and pyrazole substituents has not been reported, leaving key pharmacophoric elements undefined.
Addressing these gaps could position this scaffold as a lead for dual-action therapeutics targeting inflammation and vascular dysfunction.
Theoretical Framework and Research Objectives
The compound’s theoretical bioactivity stems from two mechanistic hypotheses:
Hypothesis 1 : The C4-amino group interacts with enzymatic catalytic residues (e.g., serine in proteases), while the pyridine methoxy group stabilizes hydrophobic pockets.
Hypothesis 2 : Conformational flexibility at the N1-pyridinyl bond enables adaptation to allosteric binding sites.
Guided by these hypotheses, future research should prioritize:
- Crystallographic Characterization : Resolving ligand-target complexes via X-ray diffraction.
- Regioselective Synthesis : Applying transition-metal-free trifluoromethylation protocols to diversify C3/C5 positions.
- In Silico Screening : Virtual docking against inflammatory and cardiovascular targets (e.g., bradykinin receptors, PDE5).
This framework aligns with trends in pyrazole drug development, where molecular hybridization strategies have yielded FDA-approved agents like zavegepant.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-4-8(2-3-11-9)13-6-7(10)5-12-13/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJPZBKHKUCJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling of Pyridine and Pyrazole Rings: The final step involves coupling the pyridine and pyrazole rings through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides to introduce various functional groups.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form fused ring systems, which may have unique biological activities.
Scientific Research Applications
Preparation Methods
The preparation of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine involves multi-step reactions from available precursors.
Steps:
- Pyridine Ring Formation Pyridine rings can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
- Pyrazole Ring Formation The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
- Coupling of Pyridine and Pyrazole Rings The final step involves coupling the pyridine and pyrazole rings through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Industrial production methods may optimize these steps for large-scale synthesis, potentially using continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation Oxidation using reagents like potassium permanganate or hydrogen peroxide can lead to the formation of corresponding N-oxides.
- Reduction Reduction reactions using hydride donors like sodium borohydride or lithium aluminum hydride can form reduced derivatives.
- Substitution Nucleophilic substitution reactions, particularly at the pyridine ring, can occur using reagents like alkyl halides or acyl chlorides to introduce functional groups.
- Cyclization Under specific conditions, intramolecular cyclization can form fused ring systems, which may have unique biological activities.
Scientific Research Applications
This compound is a building block for synthesizing complex heterocyclic systems, valuable in developing new materials and catalysts. It has shown promise as a ligand in enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities, and is under investigation as a lead compound for new drug development. It is also used in synthesizing specialty chemicals and advanced materials like polymers and nanomaterials, due to its unique structural features.
Biological Activities
This compound has potential biological activity because it combines features of both pyrazole and pyridine. The methoxy group attached to the pyridine ring enhances its solubility and biological activity. The biological activity of this compound is attributed to its ability to interact with molecular targets, such as enzymes and receptors. Molecular docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer effects, and it has been shown to inhibit various enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, pyrazole derivatives have been tested against bacterial strains such as E. coli and S. aureus, showing results.
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | E. coli | Inhibitory |
| Compound B | S. aureus | Moderate |
| Compound C | Pseudomonas aeruginosa | Significant |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against cancer cell lines. For example, it has shown sub-micromolar antiproliferative activity against ovarian cancer cells by inducing apoptosis and cell cycle arrest at the S and G2/M phases.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| A2780 (Ovarian) | 0.158 | Induces apoptosis |
| MCF7 (Breast) | 0.200 | Cell cycle arrest |
| HCT116 (Colon) | 0.250 | Inhibition of proliferation |
Case Study 1: Anticancer Efficacy
Researchers evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 0.158 µM against A2780 cells.
Case Study 2: Anti-inflammatory Properties
Mechanism of Action
The mechanism of action of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, docking studies have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity .
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Effects on Activity :
- The 2-methoxy group on the pyridine ring in the target compound provides electron-donating effects, which may stabilize interactions with enzymatic targets (e.g., kinases) compared to electron-withdrawing groups like trifluoromethyl .
- Positional Isomerism : Replacing the pyridin-4-yl group (target compound) with pyridin-3-yl (as in ) reduces activity in some contexts due to altered spatial orientation .
In contrast, the target compound’s methoxy group balances hydrophilicity, favoring oral bioavailability . Piperidine-substituted analogs () often form hydrochloride salts, enhancing solubility for parenteral formulations .
Biological Applications: Kinase Inhibition: Pyridinyl-pyrazol-4-amine derivatives are prominent in kinase inhibitor design. The target compound’s methoxy group may mimic ATP’s ribose moiety, improving binding to kinase active sites . Anticancer Potential: Analogs like 1-(4-ethylbenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine () show GLUT1 inhibition, suggesting the target compound could be optimized for similar metabolic targets .
Synthetic Accessibility :
- The synthesis of this compound likely parallels methods for related compounds, such as nucleophilic substitution on halogenated pyridines or palladium-catalyzed coupling .
Research Findings and Challenges
- SAR Studies: highlights that even minor substituent changes (e.g., replacing methyl with methoxy on aryl groups) can drastically alter TNF-α inhibitory activity. This underscores the need for precise optimization in the target compound .
- Stability and Crystallography : Crystalline forms of analogs (e.g., ) demonstrate improved stability, suggesting that the target compound’s hydrochloride salt could be prioritized for development .
- Unresolved Questions : The impact of the 2-methoxy group on off-target interactions (e.g., cytochrome P450 inhibition) remains unexplored in the evidence. Further preclinical profiling is required.
Biological Activity
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that combines features of both pyrazole and pyridine, enhancing its potential biological activity. This compound has garnered interest in medicinal chemistry due to its diverse pharmacological applications, including antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a methoxy group attached to the pyridine ring, which significantly enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Molecular docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer effects. Additionally, it has been shown to inhibit various enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of pyrazole have been tested against various bacterial strains such as E. coli and S. aureus, showing promising results .
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | E. coli | Inhibitory |
| Compound B | S. aureus | Moderate |
| Compound C | Pseudomonas aeruginosa | Significant |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. For example, it has shown sub-micromolar antiproliferative activity against ovarian cancer cells by inducing apoptosis and cell cycle arrest at the S and G2/M phases .
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| A2780 (Ovarian) | 0.158 | Induces apoptosis |
| MCF7 (Breast) | 0.200 | Cell cycle arrest |
| HCT116 (Colon) | 0.250 | Inhibition of proliferation |
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 0.158 µM against A2780 cells .
Case Study 2: Anti-inflammatory Properties
In another study, the compound was assessed for its anti-inflammatory effects using an in vivo model of inflammation. The results showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 85% compared to control groups, indicating strong anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
